molecular formula C29H27N3O2S B2621483 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide CAS No. 862813-59-0

2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide

Cat. No.: B2621483
CAS No.: 862813-59-0
M. Wt: 481.61
InChI Key: HRBPDNSZGQSRDU-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C28H25N3O2S and a molecular weight of 467.6 g/mol . Its structure features a 2-oxoacetamide core substituted with two distinct indole moieties, one of which is a 2-methylindole and the other a 1-(4-methylbenzyl)indole connected via a thioethyl linker . This complex architecture makes it a compound of significant interest for exploratory research in medicinal chemistry. This compound belongs to a class of molecules known for their potential in pharmacological investigation. Structural analogs based on the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold have demonstrated marked antitumor activity in scientific studies, particularly against human solid tumors . Furthermore, novel derivatives sharing this core structure have been synthesized and evaluated for cytotoxicity against human cancer cell lines, such as Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . Research on these related compounds indicates that their mechanism of action can involve the induction of apoptosis (programmed cell death) in cancer cells, often through caspase-8-dependent pathways . Given its structural relationship to biologically active molecules, this compound serves as a valuable building block for researchers developing and profiling new therapeutic agents. It is suitable for in vitro assays to investigate its mechanism of action, structure-activity relationships (SAR), and potential anti-proliferative effects. Specific physical and chemical property data for this compound, such as solubility and stability, should be empirically determined by the researcher. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-19-11-13-21(14-12-19)17-32-18-26(23-8-4-6-10-25(23)32)35-16-15-30-29(34)28(33)27-20(2)31-24-9-5-3-7-22(24)27/h3-14,18,31H,15-17H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPDNSZGQSRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole rings, followed by the introduction of the thioether linkage and the oxoacetamide group. Common reagents used in these reactions include indole, methylbenzyl chloride, and thiol compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or alcohols.

    Substitution: The indole rings can participate in electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro compounds in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related indole-based 2-oxoacetamides:

Compound Name Key Structural Features Molecular Weight Biological Activity (Reported) Synthesis Highlights Reference
Target Compound : 2-(2-Methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide Dual indole cores, thioethyl linker, 4-methylbenzyl substitution 513.64 g/mol* Not explicitly reported (inferred potential) Likely involves thioether coupling
N-(4-Methoxybenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Single indole core, 4-methoxybenzyl substitution 308.34 g/mol Antimicrobial, enzyme inhibition Oxalyl chloride coupling with amines
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(o-tolylsulfonyl)acetamide (30) Chlorobenzoyl and sulfonamide groups, methoxy substitution 513.89 g/mol COX-2 inhibition (IC₅₀ = 0.12 µM) Sulfonamide coupling under mild conditions
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) Bulky adamantane substitution, diverse N-alkyl/aryl groups 420–550 g/mol Antiviral (e.g., SARS-CoV-2 protease inhibition) Adamantane functionalization via n-BuLi
2-(1H-Indol-3-yl)-N-(4-fluorobenzyl)-2-oxoacetamide Fluorobenzyl substitution 310.31 g/mol Anticancer (in vitro cytotoxicity) Similar oxalyl chloride-mediated synthesis

*Calculated using ChemDraw Professional 21.0.

Key Findings:

Structural Impact on Activity :

  • Substituent Bulk : The adamantane-substituted analogs (e.g., 5a–y) exhibit enhanced binding to hydrophobic enzyme pockets due to their rigid, bulky structure, whereas the target compound’s 4-methylbenzyl group may offer moderate hydrophobicity .
  • Electron-Withdrawing Groups : Fluorine (in ) and chlorine (in ) enhance metabolic stability and target affinity compared to the target compound’s methyl group.
  • Linker Diversity : The thioethyl bridge in the target compound introduces conformational flexibility absent in analogs with direct aryl-aryl linkages (e.g., ).

Synthetic Challenges :

  • The thioether formation in the target compound likely requires stringent anhydrous conditions and catalysts (e.g., KI or CuI), unlike the straightforward amide couplings in .
  • Steric hindrance from the dual indole cores may reduce reaction yields compared to single-indole derivatives .

Notes

Limitations in Evidence : Direct comparative data for the target compound are absent in the provided literature. Inferences are drawn from structurally related molecules.

Therapeutic Prospects : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses derived from structural analogs.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. The unique structural features of this compound, including the indole moiety and thioether linkage, suggest a diverse range of biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H26N2O2S\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant biological activities, including anticancer, antifungal, and antibacterial properties. The specific compound has been evaluated for its anticancer potential, particularly against various human cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, compounds similar to the one in focus have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Key Findings:

  • Cell Line Testing : The compound was tested against several human melanoma cell lines (e.g., A375, WM164, M14). Results indicated that derivatives with bulky groups on the indole ring exhibited reduced activity, while methyl substitutions significantly increased antiproliferative effects .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization and induction of DNA damage, which are critical pathways in cancer cell proliferation .

Case Studies

Several case studies have explored the biological activity of similar indole derivatives:

  • Study on Indole Derivatives :
    • Objective : To evaluate the anticancer efficacy of modified indole compounds.
    • Results : Compounds with specific substitutions showed IC50 values ranging from 1.6 to 8.0 nM against melanoma cell lines, indicating potent antiproliferative activity .
  • Indole-Based Anticancer Agents :
    • Objective : To assess the structure-activity relationship (SAR) of indole derivatives.
    • Results : Modifications at various positions on the indole ring led to varying degrees of activity, with certain configurations demonstrating enhanced potency against cancer cells .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (nM)Mechanism
Indole Derivative 1A3751.6Tubulin inhibition
Indole Derivative 2WM1644.5DNA damage induction
Indole Derivative 3M148.0Apoptosis induction

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